molecular formula C13H22N2O B14817040 N~2~-methyl-N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide

N~2~-methyl-N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide

Cat. No.: B14817040
M. Wt: 222.33 g/mol
InChI Key: SHXKRMMITDEQSE-UHFFFAOYSA-N
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Description

H-Sar-NH-Ad is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a sarcosine (Sar) moiety linked to an adamantane (Ad) group through an amide bond. The combination of these two distinct chemical entities imparts unique chemical and biological properties to H-Sar-NH-Ad.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(1-adamantyl)-2-(methylamino)acetamide

InChI

InChI=1S/C13H22N2O/c1-14-8-12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3,(H,15,16)

InChI Key

SHXKRMMITDEQSE-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Sar-NH-Ad typically involves the coupling of sarcosine with adamantane derivatives. One common method is the solution-phase synthesis, where sarcosine is first protected with a suitable protecting group to prevent unwanted side reactions. The protected sarcosine is then reacted with an adamantane derivative under conditions that promote amide bond formation. After the coupling reaction, the protecting group is removed to yield the final product, H-Sar-NH-Ad .

Industrial Production Methods

Industrial production of H-Sar-NH-Ad follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

H-Sar-NH-Ad undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety.

Scientific Research Applications

H-Sar-NH-Ad has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Sar-NH-Ad involves its interaction with specific molecular targets. The sarcosine moiety can interact with enzymes and receptors, modulating their activity. The adamantane group provides stability and enhances the compound’s ability to penetrate biological membranes. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Sar-NH-Ad is unique due to the presence of the adamantane group, which imparts distinct chemical and biological properties. The adamantane moiety enhances the compound’s stability and membrane permeability, making it more effective in various applications compared to its analogs.

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